Val-cit-PAB-OH

ADC Linker Cathepsin B Enzymatic Cleavage

Val-cit-PAB-OH is the essential precursor to MC-Val-Cit-PAB, the linker component of FDA-approved brentuximab vedotin. Its Val-Cit dipeptide is specifically cleaved by lysosomal cathepsin B—overexpressed in tumor cells—enabling targeted intracellular payload release. With approximately 2× faster cathepsin B cleavage kinetics vs. Val-Ala-PAB alternatives, this benchmark linker is optimally deployed for ADC programs targeting antigens with high tumor-to-normal expression ratios at DAR ≤4. Procurement of ≥98% HPLC-pure Val-cit-PAB-OH is critical for ensuring linker-drug conjugate yield, DAR homogeneity, and final ADC purity across R&D and GMP manufacturing workflows.

Molecular Formula C18H29N5O4
Molecular Weight 379.5 g/mol
Cat. No. B8177366
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVal-cit-PAB-OH
Molecular FormulaC18H29N5O4
Molecular Weight379.5 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)N(C1=CC=C(C=C1)CO)C(CCCNC(=O)N)C(=O)N)N
InChIInChI=1S/C18H29N5O4/c1-11(2)15(19)17(26)23(13-7-5-12(10-24)6-8-13)14(16(20)25)4-3-9-22-18(21)27/h5-8,11,14-15,24H,3-4,9-10,19H2,1-2H3,(H2,20,25)(H3,21,22,27)/t14-,15-/m0/s1
InChIKeyPOOAENLGZYPEFY-GJZGRUSLSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Val-cit-PAB-OH: Core Intermediate for Cathepsin B-Cleavable ADC Linkers


Val-cit-PAB-OH (CAS 159857-79-1) is a foundational dipeptide linker intermediate used to construct antibody-drug conjugates (ADCs). It comprises a valine-citrulline (Val-Cit) dipeptide recognition sequence linked to a para-aminobenzyl alcohol (PAB) self-immolative spacer [1]. The Val-Cit motif is specifically cleaved by the lysosomal protease cathepsin B, which is frequently overexpressed in tumor cells, enabling targeted intracellular payload release . As the core building block of clinically validated linkers such as MC-Val-Cit-PAB (the linker used in the FDA-approved ADC brentuximab vedotin), Val-cit-PAB-OH is a critical procurement component for ADC R&D and manufacturing [2].

Why Generic Dipeptide Linker Substitution for Val-cit-PAB-OH Fails in ADC Development


In ADC development, dipeptide linkers are not functionally interchangeable. The choice between Val-Cit-PAB, Val-Ala-PAB, or alternative peptide sequences fundamentally alters critical ADC properties: plasma stability, enzymatic cleavage kinetics, aggregation propensity, and ultimately, the therapeutic index [1]. For instance, substituting the Val-Cit dipeptide with Val-Ala reduces cathepsin B cleavage efficiency by approximately 50% [2], while using a non-cleavable linker entirely eliminates the bystander killing effect essential for treating heterogeneous solid tumors [3]. Furthermore, the intrinsic hydrophobicity of the Val-Cit-PAB scaffold (ClogP ≈ 3.9–4.3) directly limits achievable drug-to-antibody ratios (DAR) before aggregation occurs—a constraint that alternative PEGylated or exo-cleavable linker architectures specifically address [4]. The quantitative evidence below demonstrates why Val-cit-PAB-OH remains the benchmark for cleavable linker design and why its substitution must be experimentally justified rather than assumed.

Val-cit-PAB-OH: Quantified Differentiation Evidence for Procurement Decisions


Cathepsin B Cleavage Kinetics: Val-Cit-PAB vs. Val-Ala-PAB

In an isolated cathepsin B cleavage assay, the Val-Ala linker was cleaved at approximately half the rate of the Val-Cit linker [1]. The Val-Cit dipeptide demonstrates faster and more efficient proteolytic processing by cathepsin B, which translates to more rapid intracellular payload release in target cancer cells [2]. This kinetic advantage is critical for achieving effective tumor cell killing within the limited time window before ADC recycling or degradation.

ADC Linker Cathepsin B Enzymatic Cleavage Drug Release Kinetics

Mouse Plasma Stability: Linear Val-Cit-PAB vs. Exo-Cleavable Linker Architectures

A comparative study of linear Val-Cit-PAB (Mc-VC-PAB-pyrene) versus exo-cleavable linker configurations (Exo-EVC and Exo-EEVC) revealed a significant difference in mouse plasma stability [1]. The linear Val-Cit-PAB construct exhibited 36% released payload after incubation in mouse plasma, whereas the exo-cleavable designs demonstrated substantially lower premature release (3.5% for Exo-EVC and 2% for Exo-EEVC) [1]. This high baseline release rate of the linear Val-Cit-PAB linker represents a known liability that drives the development of next-generation exo-linker architectures for applications requiring maximal circulatory stability.

ADC Linker Plasma Stability Premature Payload Release Pharmacokinetics

Hydrophobicity-Limited Drug-to-Antibody Ratio (DAR): Val-Cit-PAB vs. PEGylated Linkers

The Val-Cit-PAB linker scaffold is inherently hydrophobic (calculated ClogP of the linker-payload construct approximately 3.9–4.3), which severely limits the achievable drug-to-antibody ratio (DAR) when conjugated with hydrophobic cytotoxic payloads [1]. At DAR ≥4, ADCs built with unmodified Val-Cit-PAB linkers exhibit significant aggregation (>40% by SEC in some studies), leading to accelerated plasma clearance, reduced efficacy, and increased toxicity [2]. In contrast, incorporation of hydrophilic PEG spacers (e.g., PEG24) into the linker architecture dramatically reduces aggregation propensity and enables higher DAR conjugation without compromising pharmacokinetic properties [3].

ADC Linker Drug-to-Antibody Ratio Aggregation Hydrophobicity

Val-cit-PAB-OH: Optimal Research and Industrial Application Scenarios Based on Quantified Evidence


ADC Programs Where Moderate Premature Payload Release Is Acceptable

Based on the 36% mouse plasma payload release rate documented for linear Val-Cit-PAB linkers [1], Val-cit-PAB-OH is best suited for ADC programs targeting antigens with high tumor-to-normal expression ratios, where some systemic payload loss can be tolerated. This includes well-validated targets such as CD30 (brentuximab vedotin) and CD22, where the therapeutic window remains favorable despite moderate linker instability [2].

ADC Programs Requiring High DAR (≤4) with Moderately Hydrophilic Payloads

Given the aggregation propensity of Val-Cit-PAB linkers at elevated DAR with hydrophobic payloads [3], Val-cit-PAB-OH is optimally deployed when the desired DAR is ≤4 and/or when conjugated to payloads with moderate to high aqueous solubility. This application scenario leverages the linker's excellent cathepsin B cleavage kinetics while avoiding the aggregation liabilities that emerge at higher DAR [4].

Synthesis of Clinically Validated MC-Val-Cit-PAB Intermediate

Val-cit-PAB-OH serves as the essential precursor for synthesizing MC-Val-Cit-PAB, the linker component of the FDA-approved ADC brentuximab vedotin (Adcetris) and numerous clinical-stage ADCs [5]. Procurement of high-purity Val-cit-PAB-OH (≥98% by HPLC) is critical for manufacturing GMP-grade ADCs intended for clinical evaluation, as it directly impacts linker-drug conjugate yield, DAR homogeneity, and final ADC purity .

Comparative Linker Studies and Next-Generation ADC Design

Val-cit-PAB-OH remains the gold-standard benchmark for evaluating novel cleavable linker technologies [6]. The quantitative differentiation data presented in Section 3—specifically its 2× faster cathepsin B cleavage relative to Val-Ala [7] and its 36% plasma release rate relative to exo-linkers [1]—establish Val-cit-PAB-OH as the essential control compound for head-to-head comparisons of next-generation linker architectures such as exo-cleavable, PEGylated, and glucuronide-based systems.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Val-cit-PAB-OH

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.